2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Medicinal Chemistry Ligand Design Metal Chelation

Identifying reliable, high-purity chemical probes for HTS campaigns against metal-dependent targets is a critical bottleneck. This piperidinyl ethanone derivative directly addresses this need, offering a validated starting point for medicinal chemistry optimization. - Bidentate (N,S) Chelation: Specifically designed for primary screening against metalloproteases, phosphodiesterases, and other metal-dependent enzymes, minimizing non-specific hits. - CNS-Optimized Physicochemistry: With a predicted LogP of ~3.4 and tPSA of ~45 Ų, it occupies ideal property space for brain-penetrant probe development. - HTS-Validated Purity: Sourced from high-purity screening libraries, it ensures reliable primary hit identification by eliminating false positives/negatives from impurities.

Molecular Formula C19H21FN2OS
Molecular Weight 344.45
CAS No. 1421449-90-2
Cat. No. B2689507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
CAS1421449-90-2
Molecular FormulaC19H21FN2OS
Molecular Weight344.45
Structural Identifiers
SMILESC1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN2OS/c20-17-6-4-15(5-7-17)13-19(23)22-11-8-16(9-12-22)14-24-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2
InChIKeyGRWYCKXPSLUILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone (CAS 1421449-90-2) Sourcing Guide for Specialized Research


2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a synthetic small molecule (C19H21FN2OS; MW 344.45) [1] that belongs to the class of piperidinyl ethanone derivatives. It is not a developed drug candidate but a specialized research chemical, typically sourced from screening compound libraries for early-stage drug discovery . Its structure combines a 4-fluorophenyl group, a piperidine ring, and a pyridin-2-ylthio-methyl substituent, a combination that distinguishes it from simpler piperidinyl ethanones and suggests potential for unique interactions with biological targets such as enzymes or receptors involved in CNS disorders [1].

Bidentate (N,S) chelation motif supports metalloenzyme target screening
Predicted physicochemical profile aligns with CNS drug discovery parameters
High-purity screening-grade supply supports reproducible HTS workflows

Why Generic Piperidinyl Ethanone Analogs Cannot Replace CAS 1421449-90-2 in Targeted Screening


In-class piperidinyl ethanone compounds cannot be simply interchanged as their biological activity is exquisitely sensitive to substituent modifications [1]. The specific pyridin-2-ylthio-methyl substituent on the piperidine ring of this compound introduces a bidentate metal-chelating motif and significantly alters physicochemical properties such as lipophilicity and polar surface area compared to simpler analogs like 2-(4-fluorophenyl)-1-(piperidin-1-yl)ethanone (CAS 114373-88-5) . These structural features directly influence target binding kinetics, metabolic stability, and membrane permeability, meaning that substitution by a generic analog risks complete loss of the desired interaction profile in an assay. The following quantitative evidence details these critical differentiators.

Chelation Motif Absence
Simpler piperidinyl ethanones lack the pyridin-2-ylthio bidentate group; may eliminate metal-dependent target engagement required for certain assays.
Lipophilicity & Polar Surface Shift
Generic analogs exhibit lower LogP and tPSA, which can alter membrane permeability and selectivity profile, potentially compromising intracellular target access.
Purity Grade Mismatch
Common commercial analogs at lower purity (e.g., 95%) may introduce assay artifacts; higher-purity screening compound reduces this risk.

Head-to-Head Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone


Unique Bidentate Chelation Motif Versus Simple Piperidinyl Ethanone Analogs

The presence of the pyridin-2-ylthio group on the piperidine ring provides a distinct bidentate (N,S) metal-chelating motif that is absent in simpler analogs like 2-(4-fluorophenyl)-1-(piperidin-1-yl)ethanone [1]. This structural feature can modulate interactions with metalloenzymes or metal-dependent receptors, offering a differentiation in target engagement. No equivalent functional group exists on the comparator molecule, representing a qualitative, all-or-nothing difference .

Chelation Motif
Reported
Present vs absent
Structural determinant for metal-dependent target engagement
All-or-nothing difference; verified via SMILES comparison
Medicinal Chemistry Ligand Design Metal Chelation

Predicted LogP Enhancement Over Simpler Piperidinyl Analogs

The addition of the pyridin-2-ylthio-methyl group substantially increases the predicted lipophilicity of the target compound compared to the simpler analog 2-(4-fluorophenyl)-1-(piperidin-1-yl)ethanone. A predicted LogP difference of +1.2 units indicates significantly higher membrane permeability potential, a key parameter for intracellular target engagement [1].

LogP Prediction
Class-level inference
Δ +1.2 (3.4 vs 2.2)
Higher predicted permeability for cell-based assays
Consensus model; experimental validation needed
ADME Drug-likeness Permeability

Increased Topological Polar Surface Area (tPSA) and Its Impact on Selectivity

The pyridyl moiety in the target compound elevates its predicted tPSA to approximately 45 Ų, compared to only 29 Ų for the simpler piperidinyl analog [1]. In CNS drug design, a tPSA below 60-70 Ų is desirable for brain penetration, but a very low tPSA can correlate with promiscuous binding and higher off-target risk. The target compound's intermediate tPSA may therefore offer an advantage over extremely lipophilic, low tPSA analogs for achieving a balanced selectivity profile.

tPSA Prediction
Class-level inference
Δ +16 Ų (45 vs 29)
Intermediate polarity may support balanced selectivity
Predicted from SMILES; confirm experimentally
Drug Discovery CNS Drug Design Off-target Activity

Supply Purity Advantage Over Common Commercial Piperidinyl Ethanones

The target compound is supplied by Life Chemicals (Cat# F6374-0110) with verified high purity suitable for screening, whereas simpler analogs like 2-(4-fluorophenyl)-1-(piperidin-1-yl)ethanone are often offered at a lower standard purity of 95% from general chemical suppliers [1]. Assay reproducibility is highly sensitive to purity levels of test compounds, making the higher purity offering a critical procurement differentiator.

Supply Purity
Supplier data
High purity screening grade
Reduced risk of assay artifacts from impurities
Verify lot-specific COA
Compound Sourcing Assay Reproducibility Chemical Purity

Optimal Research Applications for 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone Based on Evidence


Primary Screening for Metal-Dependent Enzyme Inhibitors

The unique bidentate (N,S) chelating motif makes this compound ideal for primary screening campaigns against metalloproteases, phosphodiesterases, or other metal-dependent targets where chelation is a proven mechanism of inhibition [1].

CNS Penetration-Focused Lead Optimization

With a predicted LogP of ~3.4 and tPSA of ~45 Ų, the compound occupies an attractive physicochemical space for CNS drug discovery. This data supports its use as a starting scaffold for medicinal chemistry programs aimed at optimizing brain penetration while minimizing off-target binding [2].

High-Throughput Screening with Stringent Purity Requirements

Sourced from Life Chemicals' screening library with high purity, this compound is validated for high-throughput screening (HTS) workflows where impurities can lead to false positives or negatives, ensuring more reliable primary hit identification [3].

Application
Selection Property
Validation Focus
Metal-dependent enzyme screening
Bidentate (N,S) chelation motif
Verify target engagement via chelation
CNS lead optimization
Balanced LogP/tPSA profile
Assess brain penetration and off-target binding
High-throughput screening
High-purity screening compound
Confirm assay reproducibility with lot-specific purity
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